molecular formula C10H14N2O2 B8149310 2-(Aminooxy)-N-(3-methylbenzyl)acetamide

2-(Aminooxy)-N-(3-methylbenzyl)acetamide

Cat. No.: B8149310
M. Wt: 194.23 g/mol
InChI Key: PXVBDLOIWDHDGD-UHFFFAOYSA-N
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Description

2-(Aminooxy)-N-(3-methylbenzyl)acetamide is a chemical compound that features an aminooxy functional group attached to an acetamide backbone, with a 3-methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-N-(3-methylbenzyl)acetamide typically involves the reaction of 3-methylbenzylamine with an appropriate aminooxyacetylating agent. One common method is the reaction of 3-methylbenzylamine with aminooxyacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-N-(3-methylbenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-N-(3-methylbenzyl)acetamide primarily involves the reactivity of the aminooxy group. This group can form stable covalent bonds with carbonyl compounds, leading to the formation of oximes. This reactivity is exploited in various applications, including bioconjugation and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminooxy)-N-(3-methylbenzyl)acetamide is unique due to the presence of the aminooxy group, which imparts distinct reactivity and allows for the formation of stable oxime linkages. This makes it particularly useful in applications requiring selective and stable covalent modifications .

Properties

IUPAC Name

2-aminooxy-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-3-2-4-9(5-8)6-12-10(13)7-14-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVBDLOIWDHDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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